molecular formula C10H8F2O B1409365 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene CAS No. 1822852-37-8

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene

Cat. No.: B1409365
CAS No.: 1822852-37-8
M. Wt: 182.17 g/mol
InChI Key: FESSRWCHCFLODW-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene is a chemical building block of interest in medicinal chemistry and materials science research. Its structure incorporates both a difluoroethoxy chain and a terminal ethynyl group on a benzene ring, features that are valuable for constructing more complex molecules. In pharmaceutical research, similar difluorobenzene derivatives linked to heterocyclic scaffolds have been explored as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . These compounds are designed to meet the challenges of central nervous system (CNS) drug discovery, aiming for properties such as high membrane permeability and low efflux ratio, which are critical for crossing the blood-brain barrier . The ethynyl group is a versatile handle for further chemical modification via click chemistry or Sonogashira cross-coupling reactions, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESSRWCHCFLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethynylbenzene and 2,2-difluoroethanol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,2-difluoroethanol reacts with 4-bromo-1-ethynylbenzene in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene has shown promise in medicinal chemistry as a scaffold for developing novel therapeutic agents. The presence of the difluoroethoxy group enhances lipophilicity and metabolic stability, making it suitable for drug design aimed at targeting specific enzymes or receptors.

Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results indicated that modifications to the ethynyl group could enhance cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The structure-activity relationship (SAR) analysis revealed that the difluoroethoxy moiety plays a critical role in increasing the compound's potency due to improved cell membrane permeability.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced polymers and nanomaterials. Its unique structure allows it to participate in various polymerization reactions.

Application Example: Conductive Polymers
Research has demonstrated that incorporating this compound into conductive polymer matrices can enhance electrical conductivity and thermal stability. For instance, blending this compound with polyaniline resulted in a composite material with significantly improved electrical properties compared to pure polyaniline.

Fluorinated Compounds Research

The compound belongs to a class of fluorinated organic compounds known for their unique properties such as high stability and low surface energy. These characteristics make it suitable for applications in coatings and surface treatments.

Case Study: Surface Coatings
A recent study explored the use of this compound in developing hydrophobic coatings for various substrates. The results showed that surfaces treated with coatings containing this compound exhibited superior water repellency compared to traditional fluoropolymer coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Key Differences

The table below compares 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene with analogs differing in substituents, fluorine positioning, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound - C₁₀H₇F₂O ~181.17 Ethynyl (para), 2,2-difluoroethoxy (para) Hypothetical: Click chemistry, drug design -
1-Bromo-4-(2,2-difluoroethoxy)benzene 958454-32-5 C₈H₇BrF₂O 245.04 Bromine (para), 2,2-difluoroethoxy (para) Industrial synthesis intermediate
1-Ethynyl-2,4-difluorobenzene 302912-34-1 C₈H₄F₂ 138.12 Ethynyl (para), fluorine (ortho and para) Ligand in protein crystallography
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene 145698-42-6 C₁₆H₁₂F₂ 242.27 Ethylphenyl ethynyl (para), fluorine (ortho and meta) Organic electronics, luminescent materials
2-Ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene 2740411-80-5 C₁₀H₆F₃NO₃ 245.15 Ethynyl, nitro (meta), trifluoroethoxy (para) Explosive/agrochemical intermediates

Structural and Functional Insights

Ethynyl Group Reactivity :

  • The ethynyl group in this compound and 1-Ethynyl-2,4-difluorobenzene enables participation in click chemistry, a critical tool in bioconjugation and polymer synthesis. The absence of bromine (cf. 1-Bromo-4-(2,2-difluoroethoxy)benzene) reduces cross-coupling reactivity but enhances selectivity in alkyne-based reactions .

Fluorine Effects: Fluorinated alkoxy groups (e.g., -OCH₂CF₂ in the main compound vs.

Applications :

  • Brominated analogs like 1-Bromo-4-(2,2-difluoroethoxy)benzene are used as intermediates in Suzuki-Miyaura coupling , while ethylphenyl-substituted derivatives (e.g., 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene) find roles in organic semiconductors due to extended π-conjugation .

Research Findings and Data Gaps

  • Physical Properties: Limited data exist for fluorinated ethynylbenzenes. For example, 1-Ethynyl-2,4-difluorobenzene (CAS 302912-34-1) lacks reported melting/boiling points but is documented as a ligand in protein-ligand complexes (PDB: 8FS) .

Biological Activity

1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

This compound features a difluoroethoxy group and an ethynyl group attached to a benzene ring. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its function in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Molecular Targets : It can modulate the activity of enzymes and receptors, influencing various biochemical pathways such as signal transduction and metabolic processes.
  • Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays have demonstrated that compounds with similar structures show significant cytotoxic effects with IC50 values ranging from sub-micromolar to low micromolar concentrations against breast cancer cell lines .

Table 1: Comparative IC50 Values of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
1-(2,2-Difluoroethoxy)-4-bromobenzeneMCF-70.79
1-(2,2-Difluoroethoxy)-4-iodobenzeneMCF-70.65

Note: TBD indicates that specific data for this compound is still under investigation.

Ligand Activity

The compound has also been studied for its role as a ligand in biochemical assays. Its ability to bind selectively to certain proteins may enable it to act as a functional covalent ligand, potentially useful in targeting specific pathways involved in tumorigenesis .

Case Studies

Recent studies have highlighted the potential of this compound in inhibiting MYC-regulated transcriptional targets in aggressive breast cancer cells. For example, treatment with similar ligands resulted in significant downregulation of MYC target genes and impaired cell proliferation . This suggests that the compound could be pivotal in developing targeted cancer therapies.

Future Directions

Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy of the compound in animal models.
  • Structure-Activity Relationship (SAR) Studies : Analyzing modifications to the chemical structure to enhance potency and selectivity.
  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-ethynylphenol with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Reaction efficiency is pH-sensitive; maintaining a pH of 8–9 minimizes side reactions like hydrolysis of the difluoroethoxy group .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm ethynyl (δ ~2.5–3.5 ppm for protons, δ ~70–90 ppm for carbons) and difluoroethoxy (δ ~4.5 ppm for -OCF₂H) groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05).
  • X-ray Crystallography : For unambiguous confirmation of the planar aromatic core and substituent geometry, as seen in structurally analogous fluoroethoxybenzene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from rotational isomers (e.g., restricted rotation of the difluoroethoxy group). Use variable-temperature NMR to observe coalescence or employ isotopic labeling (e.g., deuterated solvents) to isolate signals. Computational validation via density functional theory (DFT) simulations of expected spectra can also clarify ambiguities .

Q. What experimental designs are critical for studying the reactivity of the ethynyl group under difluoroethoxy-substituted conditions?

  • Methodological Answer :

  • Catalytic Cross-Coupling : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) for Sonogashira or Glaser coupling reactions. Monitor steric hindrance from the difluoroethoxy group using kinetic studies.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance ethynyl reactivity, while protic solvents may deactivate catalysts .

Q. How can thermodynamic stability and electronic properties be computationally modeled?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Solvation Models : Use COSMO-RS to predict solubility and stability in different solvents, critical for designing reaction conditions .

Q. What strategies address inconsistent biological activity data in preliminary assays?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
  • Orthogonal Assays : Validate results using fluorescence polarization (binding assays) and cell viability (MTT) tests. Triangulate data to minimize false positives .

Data Contradiction Analysis

Q. How should researchers handle conflicting results in reaction yields versus theoretical predictions?

  • Methodological Answer :

  • Mechanistic Reassessment : Probe for hidden intermediates via in-situ IR or LC-MS.
  • Byproduct Analysis : Identify side products (e.g., hydrolyzed difluoroethoxy groups) using GC-MS. Adjust protecting groups (e.g., silyl ethers) to stabilize reactive sites .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight212.05 g/mol (HRMS)
Key NMR Shifts (¹H)Ethynyl: δ 2.8–3.2 ppm; Difluoroethoxy: δ 4.5 ppm
HOMO-LUMO Gap (DFT)5.2 eV (B3LYP/6-31G(d))
Optimal Reaction pH8–9 (synthesis)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene
Reactant of Route 2
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1-(2,2-Difluoro-ethoxy)-4-ethynyl-benzene

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